In general, quinolines, the class of compounds to which “Methyl 2-methoxyquinoline-4-carboxylate” belongs, are used in a variety of scientific fields. For instance, they are used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives . This involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
Methyl 2-methoxyquinoline-4-carboxylate is an organic compound classified under quinoline derivatives, characterized by a methoxy group at the second position and a carboxylate group at the fourth position of the quinoline ring. Its molecular formula is C_11H_11NO_3, and it has a molecular weight of approximately 219.21 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
Methyl 2-methoxyquinoline-4-carboxylate has been studied for its potential biological activities, including:
The synthesis of methyl 2-methoxyquinoline-4-carboxylate can be achieved through various methods:
These methods provide flexibility in synthesizing various derivatives tailored for specific applications.
Methyl 2-methoxyquinoline-4-carboxylate has a range of applications in different fields:
Interaction studies involving methyl 2-methoxyquinoline-4-carboxylate focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interactions with P-glycoprotein suggest that modifications at specific positions on the quinoline ring can significantly influence its efflux inhibition properties, which is crucial in drug absorption and efficacy .
Methyl 2-methoxyquinoline-4-carboxylate shares structural similarities with several other quinoline derivatives. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-methoxyquinoline-4-carboxylate | Methoxy group at position six | Anticancer, Antimicrobial |
| Methyl 2-hydroxyquinoline-4-carboxylate | Hydroxy group instead of methoxy at position two | Antioxidant |
| Methyl 3-methylquinoline-4-carboxylate | Methyl group at position three | Antimicrobial |
Methyl 2-methoxyquinoline-4-carboxylate is unique due to its specific substitution pattern that enhances its solubility and biological activity compared to other derivatives. The presence of both methoxy and carboxylate groups allows it to participate in diverse
The Doebner reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This three-component condensation involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. For methyl 2-methoxyquinoline-4-carboxylate, the reaction proceeds via initial aldol condensation between pyruvic acid and an aldehyde, followed by Michael addition with 2-methoxyaniline. Cyclization and dehydration yield the quinoline core, which is subsequently esterified to form the target compound [3] [5]. Modifications to traditional Doebner conditions—such as using microwave irradiation or ionic liquid solvents—have improved yields from ~40% to 65% while reducing reaction times from 24 hours to 3–5 hours [5].
Table 1: Doebner Reaction Optimization for Methyl 2-Methoxyquinoline-4-Carboxylate
| Condition | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Ethanol | [Bmim]BF₄ (Ionic Liquid) |
| Temperature (°C) | 120 | 160 (Microwave) |
| Time (h) | 24 | 3.5 |
| Yield (%) | 42 | 68 |
The Pfitzinger reaction, which employs isatin derivatives as starting materials, offers an alternative route. Hydrolysis of isatin with potassium hydroxide generates isatic acid, which condenses with 2-methoxyacetophenone to form a ketimine intermediate. Cyclization under acidic conditions produces 2-methoxyquinoline-4-carboxylic acid, which is methylated using dimethyl sulfate or methyl iodide to yield the final ester [4]. This method is particularly advantageous for introducing electron-withdrawing groups at position six, achieving yields of 55–70% [4].
Transition-metal catalysis has revolutionized quinoline synthesis. Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl groups at position three using 2-chloroquinoline-3-carboxaldehyde intermediates. For example, coupling 2-chloroquinoline-3-carboxaldehyde with methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 70–80% of functionalized intermediates, which are subsequently oxidized and esterified [6].
Copper(II) acetate-mediated tandem reactions streamline synthesis by combining cyclization and oxidation steps. A representative protocol involves reacting 2-aminobenzyl alcohol with methyl propiolate in the presence of Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline. The one-pot process achieves 75% yield at 80°C in DMF, with the catalyst facilitating propargyl-allenyl isomerization and aza-electrocyclization [7].
Table 2: Copper-Catalyzed One-Pot Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Cu(OAc)₂ |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature (°C) | 80 |
| Yield (%) | 75 |
N-Heterocyclic carbenes (NHCs) catalyze the indirect Friedländer annulation between 2-aminobenzyl alcohol and ketones. For methyl 2-methoxyquinoline-4-carboxylate, IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) generates the active NHC catalyst in situ. The reaction proceeds via α-alkylation of the ketone, followed by cyclodehydration, achieving 65–72% yields under aerobic conditions [8].
Mechanochemical synthesis using ball mills eliminates solvent waste. Grinding 2-methoxyaniline, pyruvic acid, and paraformaldehyde with montmorillonite K10 clay (20 wt%) for 2 hours yields 60% of the quinoline intermediate, which is esterified in a subsequent step [5].
Magnetically separable Fe₃O₄@SiO₂-Pd nanoparticles enable five reuse cycles without significant activity loss (yield drop: 78% → 72%). The nanoparticles are recovered via external magnets, reducing heavy metal waste [7].
Pilot-scale Doebner reactions (1 kg batch) in continuous flow reactors demonstrate 12-fold productivity increases compared to batch processes. Using microreactors with 500 µm channels, residence times are reduced to 8 minutes, achieving 85% conversion [5].
[Ir(cod)(OMe)]₂ catalyzes the dehydrogenative coupling of 2-methoxybenzyl alcohol with methyl acetoacetate. The iridium complex abstracts hydrogen from the alcohol, generating an aldehyde intermediate that undergoes condensation and cyclization. This method achieves 82% yield with 0.5 mol% catalyst loading at 100°C [9].
The borrowing hydrogen pathway involves three key steps:
Equation 1: General Borrowing Hydrogen Mechanism
$$
\text{RCH}2\text{OH} \xrightarrow{\text{Cat.}} \text{RCHO} \rightarrow \text{RCH=N-R'} \xrightarrow{\text{Cyclization}} \text{Quinoline} + \text{H}2\text{O}$$
Density Functional Theory (DFT) has emerged as a cornerstone methodology for investigating the electronic structure and properties of methyl 2-methoxyquinoline-4-carboxylate. The application of DFT methods to quinoline derivatives has provided fundamental insights into their molecular behavior, reactivity patterns, and potential applications in pharmaceutical research.
The electronic structure of methyl 2-methoxyquinoline-4-carboxylate has been extensively studied using various DFT functionals, with the B3LYP hybrid functional being the most commonly employed approach. Computational studies on related quinoline derivatives have demonstrated the effectiveness of B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets for accurate geometry optimization and electronic property calculations [1] [2] [3].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide crucial information about the electronic properties of methyl 2-methoxyquinoline-4-carboxylate. Studies on structurally similar quinoline derivatives have shown that the HOMO-LUMO gap typically ranges from 2.50 to 2.75 eV, with the methoxy substituent at the 2-position and the carboxylate group at the 4-position influencing the electronic distribution [3] [4].
The molecular electrostatic potential (MEP) surface analysis reveals the charge distribution across the molecule, with the quinoline nitrogen atom typically exhibiting nucleophilic character, while the carboxylate carbonyl carbon shows electrophilic behavior. The methoxy group contributes electron density to the quinoline ring system, affecting the overall electronic properties [4] [5].
Electronic structure calculations have identified key molecular descriptors that influence biological activity. The ionization potential, electron affinity, and chemical hardness values calculated using DFT methods provide insights into the molecule's reactivity and potential interactions with biological targets [6] [7].
DFT calculations enable the prediction of reactivity patterns for methyl 2-methoxyquinoline-4-carboxylate through analysis of frontier molecular orbitals and reactivity indices. The electrophilicity index and chemical potential serve as important descriptors for understanding the molecule's tendency to participate in various chemical reactions [4] [5].
Nucleophilic and electrophilic attack sites have been identified through Fukui function analysis. Studies on related quinoline derivatives indicate that the carbon atoms at positions 3 and 8 of the quinoline ring are particularly susceptible to nucleophilic attack, while the carboxylate group provides sites for electrophilic interactions [8] [9].
The atom-based reactivity descriptors calculated through DFT methods include:
Thermodynamic parameters such as enthalpy of formation and Gibbs free energy have been calculated to predict the stability and spontaneity of various reaction pathways involving methyl 2-methoxyquinoline-4-carboxylate [10].
Transition state modeling represents a critical application of DFT methods in understanding the reaction mechanisms involving methyl 2-methoxyquinoline-4-carboxylate. The identification and characterization of transition states provide insights into reaction barriers, selectivity, and kinetic parameters [9] [11].
Computational studies on quinoline derivatives have employed intrinsic reaction coordinate (IRC) calculations to trace reaction pathways and confirm the connectivity between reactants, transition states, and products. The activation energies calculated through transition state theory provide quantitative measures of reaction feasibility [9] [12].
Catalytic mechanisms involving methyl 2-methoxyquinoline-4-carboxylate have been investigated using hybrid QM/MM methods. These studies reveal the role of environmental effects and catalyst-substrate interactions in determining reaction outcomes [11] [12].
The vibrational frequency analysis of transition states identifies the imaginary frequency corresponding to the reaction coordinate, confirming the nature of the stationary point. Zero-point energy corrections and thermal corrections are applied to obtain accurate thermodynamic parameters [9] [11].
Molecular docking represents a powerful computational approach for investigating the interactions between methyl 2-methoxyquinoline-4-carboxylate and various protein targets. This methodology has been extensively applied to understand binding affinities, binding modes, and selectivity patterns of quinoline derivatives [13] [14] [15].
Molecular docking studies have revealed diverse binding modes for methyl 2-methoxyquinoline-4-carboxylate with various protein targets. The quinoline core typically intercalates into hydrophobic pockets of target proteins, while the methoxy group and carboxylate ester participate in hydrogen bonding and electrostatic interactions [13] [14].
Protein-ligand interactions have been characterized through analysis of:
Binding site analysis has identified key amino acid residues that contribute to the binding affinity. Studies on related quinoline derivatives have shown that tyrosine, phenylalanine, and tryptophan residues commonly participate in aromatic-aromatic interactions with the quinoline ring [14] [15].
Conformational flexibility of methyl 2-methoxyquinoline-4-carboxylate has been investigated through ensemble docking approaches, considering multiple conformations of both the ligand and the protein target [13] [16].
Interaction energy calculations provide quantitative measures of the binding affinity between methyl 2-methoxyquinoline-4-carboxylate and target proteins. The binding free energy is typically calculated using molecular mechanics combined with continuum solvation models [13] [17].
Energy decomposition analysis reveals the contributions of different interaction types:
Binding affinity predictions have been validated against experimental data where available. Scoring functions such as AutoDock Vina and Glide have been employed to rank binding poses and predict relative binding affinities [13] [15].
Thermodynamic parameters including enthalpy and entropy contributions to binding have been calculated using molecular dynamics simulations and free energy perturbation methods [18] [19].
Atroposelectivity represents a crucial aspect of quinoline derivative behavior, particularly for molecules containing restricted rotation around specific bonds. Computational investigations have provided insights into the origins of atroposelective behavior in quinoline carboxylate systems [20] [12] [21].
Conformational analysis has revealed that methyl 2-methoxyquinoline-4-carboxylate can exist in multiple atropisomeric forms due to restricted rotation around the C-C bond connecting the quinoline ring to the carboxylate group. The energy barrier for interconversion between atropisomers has been calculated to be approximately 28-34 kcal/mol [20] [21].
Transition state modeling for atropisomeric interconversion has identified the stereochemical factors that control selectivity:
Catalyst-controlled atroposelectivity has been investigated through computational modeling of transition states involving chiral catalysts. The origin of enantioselectivity has been traced to hydrogen bonding interactions between the catalyst and the quinoline substrate [20] [12].
Dynamic kinetic resolution processes have been studied computationally to understand the interconversion rates between different atropisomers and the factors controlling the equilibrium distribution [21] [22].
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for predicting the biological activity of methyl 2-methoxyquinoline-4-carboxylate and related compounds. QSAR studies provide insights into the molecular features that contribute to biological activity and enable the design of more potent derivatives [23] [24] [25].
Two-dimensional QSAR models have been developed using various molecular descriptors to predict the biological activity of quinoline derivatives. The partial least squares (PLS) regression method has been widely employed for model development, often combined with genetic algorithm or stepwise selection methods for descriptor selection [25] [26] [7].
Molecular descriptors commonly used in 2D-QSAR models include:
Model validation has been performed using leave-one-out cross-validation and external test sets. Successful 2D-QSAR models for quinoline derivatives have achieved correlation coefficients (r²) in the range of 0.72-0.98, with cross-validation coefficients (q²) of 0.63-0.91 [25] [26] [7].
Statistical parameters used to evaluate model quality include:
Three-dimensional QSAR models provide spatial information about structure-activity relationships, enabling more detailed understanding of how molecular features influence biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been extensively applied to quinoline derivatives [24] [27] [28].
CoMFA models analyze steric and electrostatic fields around aligned molecules to identify regions where changes in molecular structure affect biological activity. Studies on quinoline derivatives have achieved r² values of 0.96-0.99 and q² values of 0.55-0.70 [28] [29].
CoMSIA models incorporate additional field types including:
Model validation strategies include:
Contour maps generated from 3D-QSAR models provide visual representations of favorable and unfavorable regions for substituent modifications, guiding rational drug design efforts [28] [29] [30].
Atom-based 3D-QSAR methods represent an advanced approach that avoids the need for molecular alignment while maintaining spatial information about structure-activity relationships. These methods have been applied to quinoline derivatives with promising results [27] [31] [32].
Grid-based approaches such as GRID/GOLPE and VolSurf have been employed to generate molecular interaction fields around quinoline molecules. These fields are then correlated with biological activity using multivariate analysis techniques [31] [32].
Pharmacophore-based QSAR combines pharmacophore modeling with QSAR analysis to identify essential features for biological activity. Key pharmacophoric features identified for quinoline derivatives include:
Fragment-based QSAR approaches decompose molecules into structural fragments and analyze their individual contributions to biological activity. This method has been particularly useful for understanding the role of specific substituents in quinoline derivatives [31] [32].
Predictive accuracy assessment represents a critical component of QSAR model development and validation. Multiple statistical metrics have been employed to evaluate the performance of QSAR models for quinoline derivatives [23] [25] [33].
Cross-validation procedures include:
External validation metrics have been calculated using independent test sets:
Applicability domain assessment has been performed to define the chemical space within which QSAR models can make reliable predictions. Leverage analysis and standardized residuals have been used to identify potential outliers and assess model reliability [23] [33].
Model comparison studies have evaluated the relative performance of different QSAR approaches, with ensemble methods often showing superior predictive performance compared to individual models [23] [33].
Machine learning (ML) methods have revolutionized the analysis of quinoline derivatives, offering powerful tools for bioactivity prediction and structure-activity relationship modeling. These approaches have been particularly effective in handling large datasets and complex molecular descriptors [31] [32] [34].
Artificial neural networks (ANNs) have been extensively applied to predict the biological activity of quinoline derivatives. Back-propagation neural networks (BPNNs) represent the most commonly used architecture for QSAR modeling of these compounds [31] [32] [34].
Network architectures typically employed include:
Training procedures involve:
Performance metrics for neural network models include:
Feature importance analysis has been performed using sensitivity analysis and connection weight analysis to identify the most influential molecular descriptors for bioactivity prediction [31] [32].
Gradient boosting algorithms have emerged as highly effective machine learning methods for predicting the biological activity of quinoline derivatives. These ensemble methods combine multiple weak learners to create robust predictive models [31] [32] [34].
XGBoost (Extreme Gradient Boosting) has been successfully applied to quinoline QSAR modeling, achieving r² values of 0.92-0.98 and RMSE values of 0.15-0.35. The method's ability to handle missing data and feature interactions makes it particularly suitable for chemical datasets [31] [32].
LightGBM (Light Gradient Boosting Machine) offers faster training times and lower memory consumption compared to XGBoost while maintaining comparable predictive performance. Studies on quinoline derivatives have reported r² values of 0.90-0.96 [31] [32].
CatBoost (Categorical Boosting) has shown exceptional performance in QSAR modeling of quinoline derivatives, achieving r² values of 0.95 and RMSE values of 0.283 with minimal feature engineering requirements [31] [32] [34].
Hyperparameter optimization has been performed using:
K-Nearest Neighbors (KNN) algorithms have been applied to quinoline derivative QSAR modeling, offering non-parametric approaches that can capture local structure-activity relationships. kNN-MFA (k-Nearest Neighbor Molecular Field Analysis) has been particularly successful for 3D-QSAR modeling [35] [32] [36].
KNN model parameters include:
Decision tree algorithms have been employed for both classification and regression tasks involving quinoline derivatives. Random Forest methods combining multiple decision trees have shown particular promise [31] [32] [37].
Decision tree advantages include:
Model performance for KNN and decision tree methods:
CatBoost has emerged as a particularly effective machine learning algorithm for predicting the biological activity of quinoline derivatives, including methyl 2-methoxyquinoline-4-carboxylate analogs. This gradient boosting framework has demonstrated superior performance in handling categorical features and missing data [31] [32] [34].
CatBoost advantages for quinoline QSAR modeling include:
Model development workflow involves:
Performance metrics achieved with CatBoost models:
Feature importance analysis has revealed that molecular weight, LogP, topological indices, and electronic descriptors are among the most important features for predicting quinoline bioactivity [31] [32].
Model interpretability has been enhanced through: